molecular formula C21H17N3O4S B11358778 Ethyl 2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate

Ethyl 2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate

Cat. No.: B11358778
M. Wt: 407.4 g/mol
InChI Key: DDJSBARAWHJYQJ-UHFFFAOYSA-N
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Description

ETHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that features a benzothiazole core, an oxazole ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the oxazole and benzothiazole rings. The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the benzothiazole or oxazole rings.

Scientific Research Applications

ETHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions . The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its combination of an oxazole ring and a benzothiazole core, which provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H17N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

ethyl 2-[[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C21H17N3O4S/c1-3-27-20(26)14-8-9-15-18(10-14)29-21(22-15)23-19(25)16-11-17(28-24-16)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H,22,23,25)

InChI Key

DDJSBARAWHJYQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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